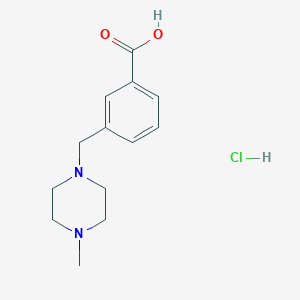

3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid hydrochloride

Description

3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid hydrochloride is a piperazine-substituted benzoic acid derivative with a molecular formula of C₁₃H₁₉ClN₂O₂ (calculated from related analogs in and ). It is structurally characterized by a benzoic acid backbone functionalized with a 4-methylpiperazinylmethyl group at the meta position and a hydrochloride salt. This compound is significant in pharmaceutical chemistry, particularly as an intermediate in synthesizing kinase inhibitors like Imatinib .

Properties

IUPAC Name |

3-[(4-methylpiperazin-1-yl)methyl]benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(9-11)13(16)17;/h2-4,9H,5-8,10H2,1H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLOIZNQHFOAHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662860 | |

| Record name | 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181458-11-6, 934020-51-6 | |

| Record name | Benzoic acid, 3-[(4-methyl-1-piperazinyl)methyl]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid hydrochloride typically involves the following steps:

Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-methyl-piperazine. This can be achieved by reacting piperazine with methyl iodide under basic conditions.

Attachment to Benzoic Acid: The 4-methyl-piperazine is then reacted with a benzoic acid derivative, such as benzyl chloride, under nucleophilic substitution conditions to form the desired product.

Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid hydrochloride would involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The piperazine ring can be oxidized using strong oxidizing agents.

Reduction: The benzoic acid moiety can be reduced to benzyl alcohol under reducing conditions.

Substitution: The methyl group on the piperazine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of N-substituted piperazine derivatives.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid hydrochloride is as an intermediate in the synthesis of pharmaceuticals. It is particularly significant in developing drugs targeting neurological disorders. The compound enhances drug efficacy and specificity by improving receptor binding and modulation.

Case Study: Neurological Disorders

A study highlighted the use of this compound in synthesizing new neuroprotective agents. Researchers found that derivatives of this compound exhibited improved binding affinity to specific neurotransmitter receptors, which could lead to advancements in treating conditions like Alzheimer's disease and Parkinson's disease.

Biochemical Research

In biochemical research, this compound is utilized for its ability to interact with various biomolecules. It plays a crucial role in studies related to receptor binding and enzyme inhibition, aiding researchers in understanding molecular interactions.

Case Study: Enzyme Inhibition

Research demonstrated that 3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid hydrochloride effectively inhibits specific enzymes involved in metabolic pathways linked to cancer progression. This inhibition was shown to reduce tumor growth in preclinical models, suggesting potential therapeutic applications.

Material Science

The compound is also employed in material science for formulating advanced materials such as polymers and coatings. Its unique chemical properties contribute to enhanced durability and performance of these materials.

In analytical chemistry, 3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid hydrochloride serves as a standard in chromatographic techniques. It aids in the accurate quantification of related compounds within complex mixtures, ensuring reliable results across various analyses.

Case Study: Chromatographic Techniques

A research project utilized this compound as a calibration standard for high-performance liquid chromatography (HPLC) to quantify similar benzoic acid derivatives in pharmaceutical formulations. The results demonstrated high precision and accuracy, validating its use as a reliable standard.

Cosmetic Formulations

In the cosmetic industry, this compound is incorporated into skincare products due to its potential to enhance skin penetration of active ingredients. This property allows for improved efficacy of topical formulations.

Data Table: Cosmetic Applications

| Product Type | Functionality |

|---|---|

| Anti-aging creams | Enhances absorption |

| Moisturizers | Improves hydration |

| Serums | Increases active ingredient efficacy |

Mechanism of Action

The mechanism of action of 3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Physicochemical Properties ():

| Property | Value |

|---|---|

| Molecular Weight | ~220.26–220.31 g/mol |

| CAS RN | 215309-01-6 (free acid analog) |

| Melting Point | 187–190°C (free acid) |

| Purity | ≥97% (commercial grade) |

| Solubility | Likely polar due to hydrochloride |

The hydrochloride salt enhances solubility in aqueous media, making it advantageous for drug formulation. Its synthesis often involves coupling reactions, such as the amidation of 4-(4-methylpiperazin-1-ylmethyl)-benzoic acid with amines under catalytic conditions .

Comparison with Similar Compounds

Below is a detailed comparison of 3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid hydrochloride with structurally related analogs, focusing on substituent positions , functional groups , and similarity scores ():

Table 1: Structural and Functional Comparison

| Compound Name (CAS RN) | Substituent Differences | Similarity Score | Key Applications/Properties |

|---|---|---|---|

| 4-(4-Methylpiperazin-1-yl)benzoic acid (86620-62-4) | Piperazine at para position; no methylene linker | 1.00 | Intermediate in kinase inhibitors |

| 3-(Piperazin-1-yl)benzoic acid hydrochloride (1998216-00-4) | Lacks 4-methyl group on piperazine | 0.96 | Lower lipophilicity |

| 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid (106261-48-7) | Piperazinylmethyl at para position | 0.78 | Reduced steric hindrance |

| (3-(4-Methylpiperazin-1-yl)phenyl)methanol (123987-13-3) | Hydroxymethyl instead of carboxylic acid | 0.80 | Precursor for ester derivatives |

Key Findings:

Positional Isomerism :

- The para-substituted analog (CAS 86620-62-4) exhibits identical functional groups but differs in substitution position, leading to distinct steric and electronic profiles. This impacts binding affinity in biological targets, such as kinases .

- The meta-substituted target compound may offer better conformational flexibility in drug-receptor interactions.

Functional Group Variations: Replacement of the carboxylic acid with a hydroxymethyl group (CAS 123987-13-3) reduces acidity and alters solubility, favoring lipid membrane penetration .

Pharmacological Relevance :

Biological Activity

3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid hydrochloride, also known as 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, is a compound that has garnered attention in pharmaceutical research due to its notable biological activities, particularly as a kinase inhibitor. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

The primary biological activity of 3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid hydrochloride is attributed to its role as a kinase inhibitor . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This process is crucial in regulating various cellular functions, including cell growth, differentiation, and metabolism.

Key Points:

- Inhibition of Signaling Pathways : The compound inhibits specific signaling pathways associated with tumor growth and proliferation, making it a candidate for cancer treatment.

- Binding Affinity : Interaction studies have shown that this compound has significant binding affinity to various kinase targets, which is essential for understanding its efficacy against different cancer types.

Biological Activity Overview

The biological activity of 3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid hydrochloride can be summarized as follows:

| Activity | Description |

|---|---|

| Kinase Inhibition | Inhibits receptor tyrosine kinases involved in cancer progression |

| Anticancer Potential | Demonstrated efficacy in various cancer cell lines |

| Toxicological Profile | Exhibits acute toxicity upon ingestion or skin contact |

| Pharmaceutical Applications | Used in drug development for targeting neurological disorders and cancers |

Case Studies and Research Findings

Several studies have highlighted the potential of 3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid hydrochloride in various therapeutic areas.

-

Cancer Research :

- A study focusing on the inhibitory effects of the compound on specific receptor tyrosine kinases revealed significant cytotoxicity against hematological and solid tumor cell lines. The compound showed over 90% inhibition at low concentrations against certain kinases .

- Another research indicated its potential in combination therapies to enhance the efficacy of existing anticancer drugs by targeting multiple pathways simultaneously .

- Pharmacological Studies :

-

Toxicological Assessments :

- Toxicity studies have highlighted the need for careful handling due to its acute toxicity profile. Researchers recommend stringent safety protocols when working with this compound in laboratory settings.

Q & A

Q. What are the common synthetic routes for preparing 3-(4-methylpiperazin-1-ylmethyl)-benzoic acid hydrochloride, and what experimental parameters are critical for success?

Methodological Answer: The synthesis typically involves coupling a benzoic acid derivative with 4-methylpiperazine via reductive amination or nucleophilic substitution. For example:

- Step 1: React 3-(bromomethyl)benzoic acid with 4-methylpiperazine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the tertiary amine intermediate .

- Step 2: Acidify with HCl to precipitate the hydrochloride salt.

Critical parameters include reaction temperature (60–80°C), stoichiometric excess of 4-methylpiperazine (1.2–1.5 eq), and inert atmosphere to prevent oxidation. Post-synthesis purification via recrystallization (methanol/ether) is recommended to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98% by area normalization). Retention time comparison against a reference standard is critical .

- NMR: Key signals include the aromatic protons (δ 7.4–8.1 ppm, multiplet), methylene bridge (δ 3.6–3.8 ppm, singlet), and piperazine methyl group (δ 2.3 ppm, singlet) .

- Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 265.1 (free base) and [M-Cl]⁻ at m/z 229.1 for the hydrochloride form .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability: The compound is stable in acidic conditions (pH 2–4) but degrades in alkaline media (pH >8) due to hydrolysis of the piperazinyl-methyl bond. Buffer solutions (e.g., phosphate buffer, pH 3.0) are recommended for long-term storage .

- Thermal Stability: Decomposition occurs above 190°C (mp). Short-term storage at 2–8°C in desiccated conditions minimizes hygroscopic degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what factors contribute to variability?

Methodological Answer:

- Solvent Optimization: Replace DMF with THF or acetonitrile to reduce side reactions (e.g., dimethylamine formation) and improve scalability .

- Catalysis: Introduce catalytic iodide (e.g., KI) to accelerate nucleophilic substitution kinetics .

- Workflow Design: Use Design of Experiments (DoE) to model interactions between temperature, solvent polarity, and reagent ratios. For example, a Central Composite Design (CCD) can identify optimal conditions within 3–5 experimental runs .

Q. What strategies are effective in resolving discrepancies in biological activity data across studies?

Methodological Answer:

- Batch Analysis: Compare HPLC purity profiles and residual solvent levels (e.g., DMF) across batches, as impurities >0.5% can alter receptor binding .

- Receptor Profiling: Use radiolabeled analogs (e.g., ³H or ¹⁴C) to quantify binding affinity (Kd) in competitive assays, ensuring consistency in buffer ionic strength and pH .

- Meta-Analysis: Apply multivariate regression to published IC50 values, controlling for variables like cell line (e.g., HEK293 vs. CHO) and assay duration .

Q. How can computational tools predict metabolic pathways and off-target interactions for this compound?

Methodological Answer:

- ADMET Prediction: Use Schrödinger’s QikProp or SwissADME to estimate logP (predicted ~1.8), CNS permeability, and CYP450 inhibition. The methylpiperazine moiety increases solubility but may interact with hERG channels .

- Docking Studies: Perform Glide XP docking against targets like serotonin receptors (5-HT2A) or PDE5, leveraging crystal structures (PDB: 6WGT) to prioritize in vitro testing .

- Metabolite ID: Simulate Phase I oxidation (CYP3A4) using BioTransformer 3.0; major metabolites include N-oxide and benzoic acid derivatives .

Q. What advanced analytical techniques address challenges in quantifying trace impurities or degradation products?

Methodological Answer:

- LC-HRMS: Couple UPLC with Q-TOF to detect impurities at 0.01% levels. Characterize unknown peaks via MS/MS fragmentation (e.g., m/z 229 → 185 for dealkylated byproducts) .

- Forced Degradation: Expose the compound to oxidative (H2O2), thermal (40°C/75% RH), and photolytic (ICH Q1B) stress. Use NMR to confirm structural changes in degradation products .

- ICH Compliance: Align with Q3A(R2) guidelines, setting specification limits for identified impurities (≤0.15%) and unidentified impurities (≤0.10%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.